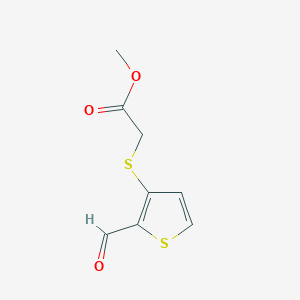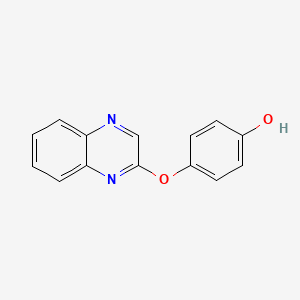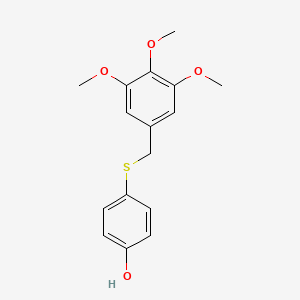![molecular formula C8H12N4O5 B8414582 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B8414582.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide is a synthetic nucleoside analog known for its broad-spectrum antiviral activity. It has been extensively studied for its potential to inhibit various DNA and RNA viruses, making it a valuable compound in antiviral research .
Vorbereitungsmethoden
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide involves several steps. One common method is the chemoenzymatic synthesis, which includes the preparation of various amides of 1H-1,2,4-triazole-3-carboxylic acid and its 5-substituted analogues Industrial production methods often involve the use of biotechnological techniques to prepare intermediates like 1-beta-D-ribofuranozyl-1,2,4-triazole-3-carbonitryl .
Analyse Chemischer Reaktionen
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carbonyldiimidazole and nucleoside phosphorylase . The major products formed from these reactions are often analogues of the original compound, which can be further modified for enhanced antiviral activity .
Wissenschaftliche Forschungsanwendungen
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and modification of nucleoside analogs . In biology and medicine, it is known for its antiviral properties, particularly against influenza, herpes, and hepatitis viruses . The compound is also used in the development of antiviral drugs and as a tool for understanding viral replication mechanisms .
Wirkmechanismus
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide involves its incorporation into viral RNA, leading to the inhibition of viral replication . The compound targets viral RNA polymerase, causing lethal mutagenesis of the viral genome . This results in the suppression of viral infections and the prevention of viral proliferation .
Vergleich Mit ähnlichen Verbindungen
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,3-triazole-4-carboxamide is often compared with other nucleoside analogs like ribavirin, which also exhibits broad-spectrum antiviral activity . Similar compounds include 1-beta-D-ribofuranosyl-1H-1,2,4-triazole-3-carboxamide and its various analogues . The uniqueness of this compound lies in its specific structure, which allows for effective incorporation into viral RNA and subsequent inhibition of viral replication .
Eigenschaften
Molekularformel |
C8H12N4O5 |
|---|---|
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]triazole-4-carboxamide |
InChI |
InChI=1S/C8H12N4O5/c9-7(16)3-1-12(11-10-3)8-6(15)5(14)4(2-13)17-8/h1,4-6,8,13-15H,2H2,(H2,9,16)/t4-,5-,6-,8-/m1/s1 |
InChI-Schlüssel |
LESHQDQAGXBXIL-UAKXSSHOSA-N |
Isomerische SMILES |
C1=C(N=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N |
Kanonische SMILES |
C1=C(N=NN1C2C(C(C(O2)CO)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4,6-Difluorobenzo[d][1,3]dioxole](/img/structure/B8414576.png)
![2-Hydroxymethyl-3-methylthiazolo[3,2-a]benzoimidazole](/img/structure/B8414588.png)


